molecular formula C14H11Br2NO B14166562 6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine CAS No. 7331-80-8

6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B14166562
CAS No.: 7331-80-8
M. Wt: 369.05 g/mol
InChI Key: GPJYSQQMUAZRMM-UHFFFAOYSA-N
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Description

6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of bromine atoms at the 6th position of the benzoxazine ring and the 4th position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromophenylamine with 2-bromo-phenol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzoxazines.

Scientific Research Applications

6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring structure allow the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline: This compound has a similar structure but with a quinazoline ring instead of a benzoxazine ring.

    6-bromo-3-(4-bromophenyl)-2H-chromen-2-one: This compound contains a chromenone ring system.

    6-bromo-3-(4-bromophenyl)-1H-indazole: This compound features an indazole ring.

Uniqueness

6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific ring structure and the presence of bromine atoms at strategic positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

7331-80-8

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

6-bromo-3-(4-bromophenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C14H11Br2NO/c15-11-1-4-13(5-2-11)17-8-10-7-12(16)3-6-14(10)18-9-17/h1-7H,8-9H2

InChI Key

GPJYSQQMUAZRMM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCN1C3=CC=C(C=C3)Br

Origin of Product

United States

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